N-(4-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)benzamide
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The compound likely contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The orientation of the thiazole ring and the substituents at different positions can affect the therapeutic outcome of substituted thiazole derivatives .Scientific Research Applications
Antimicrobial Applications
A series of new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity, with some molecules showing higher potency than reference drugs against pathogenic strains. The antibacterial activity was notably more pronounced against Gram-positive strains, with compound 3e exhibiting the highest growth inhibitory effect against all pathogens tested (Bikobo et al., 2017). Additionally, new 4-phenylpiperazine derivatives containing heterocyclic systems such as thiazole were synthesized and showed high antimicrobial activity towards anaerobic bacteria, both Gram-negative and Gram-positive (Pancechowska-Ksepko et al., 2008).
Anticancer Applications
Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives exhibited higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).
Synthetic Methodologies
A green chemistry approach was demonstrated in the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which employed water as the reaction medium, aligning with the principles of green chemistry and achieving nearly quantitative yields. This methodology highlights the environmental benefits and efficiency of synthesizing thiazole-containing compounds (Horishny & Matiychuk, 2020). Another innovative synthesis involved TEMPO-catalyzed electrochemical C–H thiolation, providing a metal- and reagent-free method for producing benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides. This process highlights a sustainable route for constructing complex molecules relevant to pharmaceuticals and organic materials (Qian et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
Similar compounds have been found to inhibit the poly adp-ribose polymerases (parp)-1 , which plays a crucial role in DNA repair and programmed cell death.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra .
Properties
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-19(16-7-3-1-4-8-16)23-21-22-18(15-28-21)20(27)25-13-11-24(12-14-25)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTRXFCRUAKCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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